4-[3-(4-methoxyanilino)butyl]phenol
Description
4-[3-(4-Methoxyanilino)butyl]phenol is a secondary amine derivative featuring a phenol group connected to a butyl chain substituted at the third position with a 4-methoxyanilino moiety. This structure confers unique physicochemical properties, including moderate polarity due to the phenol and methoxy groups, and lipophilicity from the butyl chain.
Properties
IUPAC Name |
4-[3-(4-methoxyanilino)butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFOAITYQXMRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyanilino)butyl]phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxyaniline and a suitable aldehyde or ketone . Sodium borohydride (NaBH4) is often used as the reducing agent due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyanilino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[3-(4-methoxyanilino)butyl]phenol has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyanilino)butyl]phenol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons with structurally related compounds:
Key Observations :
Branched-chain derivatives (e.g., 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol) exhibit lower molecular weights but higher steric hindrance, affecting solubility .
Synthetic Routes: Reductive amination with NaBH₄ is a common method for secondary amines , while naphthoquinone derivatives require condensation with primary amines under oxidative conditions .
Phenolic groups in analogs (e.g., plant-derived 4-hydroxybenzyl derivatives ) correlate with anti-tumor properties, though direct evidence for this compound is lacking.
Crystallographic Behavior: Methyl-linked analogs (e.g., 2-[(4-methoxyanilino)methyl]phenol) form orthorhombic crystals with intermolecular hydrogen bonds (O–H···N), stabilizing the structure . The butyl chain in the target compound may disrupt such packing, reducing crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
